

Application Notes and Protocols for MF59 Adjuvant in Subunit Vaccine Development

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Compound of Interest

Compound Name: MF-592

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Introduction to MF59 Adjuvant

MF59® is a proprietary oil-in-water emulsion adjuvant utilized to enhance the immune response to subunit vaccines. It is composed of squalene (4.3% w/v), a naturally occurring substance in humans, stabilized by the surfactants polysorbate 80 (0.5% w/v) and sorbitan trioleate (0.5% w/v) in a citrate buffer.[1] First licensed for use in a seasonal influenza vaccine in 1997, MF59 has a well-established safety and efficacy profile, particularly in populations with reduced immune responses, such as the elderly and young children.[1][2] Its mechanism of action involves creating a localized, immunostimulatory environment at the injection site, leading to a robust and broad-based adaptive immune response.[1][3]

Mechanism of Action

Upon intramuscular injection, MF59 induces a transient and localized inflammatory response, characterized by the production of chemokines and cytokines.[1][4] This leads to the recruitment of a variety of immune cells, including neutrophils, monocytes, macrophages, and dendritic cells (DCs), to the site of injection.[5][4][6] MF59 facilitates the uptake of the co-administered antigen by these antigen-presenting cells (APCs), which then migrate to the draining lymph nodes.[5][7][8]

In the lymph nodes, MF59 promotes the differentiation of monocytes into dendritic cells, which are potent activators of naive T cells.[7] This leads to the activation and proliferation of antigen-

specific CD4+ T helper cells, which in turn provide help to B cells, resulting in enhanced antibody production, including isotype switching and affinity maturation.[\[1\]\[9\]](#) MF59 has been shown to broaden the immune response, inducing cross-reactive antibodies against different strains of a pathogen.[\[10\]\[2\]\[11\]](#)

The signaling pathways activated by MF59 are not fully elucidated but are known to be independent of Toll-like receptor (TLR) activation and the NLRP3 inflammasome.[\[1\]\[7\]\[9\]](#) However, the adjuvanticity of MF59 is dependent on the adaptor protein MyD88, suggesting a TLR-independent MyD88 signaling pathway is involved.[\[1\]\[6\]\[7\]](#)

Data Presentation: Efficacy and Immunogenicity of MF59-Adjuvanted Vaccines

The following tables summarize quantitative data from preclinical and clinical studies, demonstrating the enhanced immunogenicity and efficacy of MF59-adjuvanted subunit vaccines.

Table 1: Preclinical Efficacy of MF59-Adjuvanted Influenza Vaccine in Mice

Endpoint	Non-Adjuvanted Vaccine	MF59-Adjuvanted Vaccine	Fold Increase/Improvement	Reference
Antibody Titer	Baseline	50- to 200-fold higher	50-200x	[12]
Protection against Lethal Challenge	Partial Protection	Full Protection	Significant Increase in Survival	[10][12]
Lung Viral Titer Reduction	Moderate Reduction	Significant Reduction	-	[11][13][14]

Table 2: Clinical Immunogenicity of MF59-Adjuvanted H5N1 Influenza Vaccine in Adults and Elderly

Population	Vaccine Formulation	Seroconversion Rate (Day 43)	Geometric Mean Titer (GMT) Ratio (Adjuvanted/N on-Adjuvanted)	Reference
Adults (18-64 years)	Full-dose (7.5 µg HA)	83%	Not directly compared in this study	[15]
Adults (18-64 years)	Half-dose (3.75 µg HA)	61%	Not directly compared in this study	[15]
Elderly (≥65 years)	Full-dose (7.5 µg HA)	74%	Not directly compared in this study	[15]
Elderly (≥65 years)	Half-dose (3.75 µg HA)	52%	Not directly compared in this study	[15]

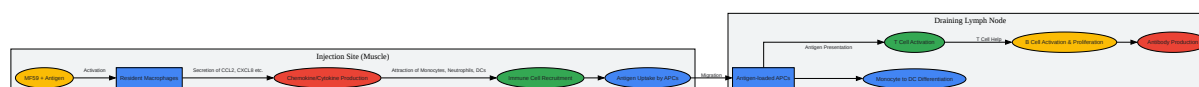
Table 3: Comparative Immunogenicity of MF59-Adjuvanted vs. Non-Adjuvanted Quadrivalent Influenza Vaccine (aIIV4 vs. IIV4) in Adults 50-64 Years

Parameter (Day 22)	A(H1N1)	A(H3N2)	B/Victoria	B/Yamagata	Reference
GMT Ratio (IIV4/aIIV4)	<1.0 (Superiority Met)	<1.0 (Superiority Met)	<1.5 (Non-inferiority Met)	<1.5 (Non-inferiority Met)	[16]
Seroconversion Rate Difference (IIV4 - aIIV4)	<10% (Non-inferiority Met)	<10% (Non-inferiority Met)	<10% (Non-inferiority Met)	<10% (Non-inferiority Met)	[16]

Table 4: Meta-Analysis of Immunogenicity of MF59-Adjuvanted Trivalent/Quadrivalent Influenza Vaccine in Non-Elderly Adults

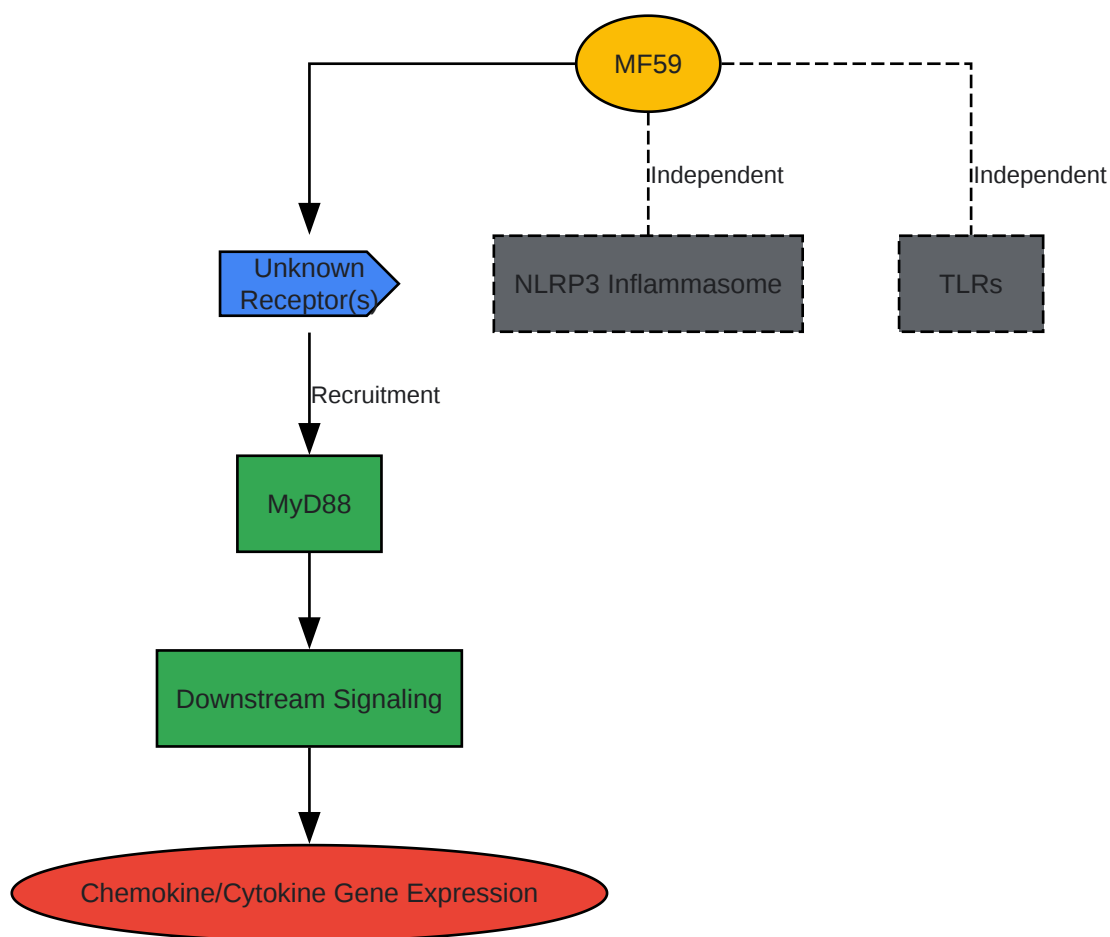
Virus Strain	Absolute Difference in Seroconversion Rates (aTIV/aQIV vs. TIV/QIV)	95% Confidence Interval	Reference
A(H1N1)	8.8%	3.7% - 14.0%	[17]
A(H3N2)	13.1%	6.7% - 19.6%	[17]
B strains	11.7%	7.2% - 16.2%	[17]

Mandatory Visualizations



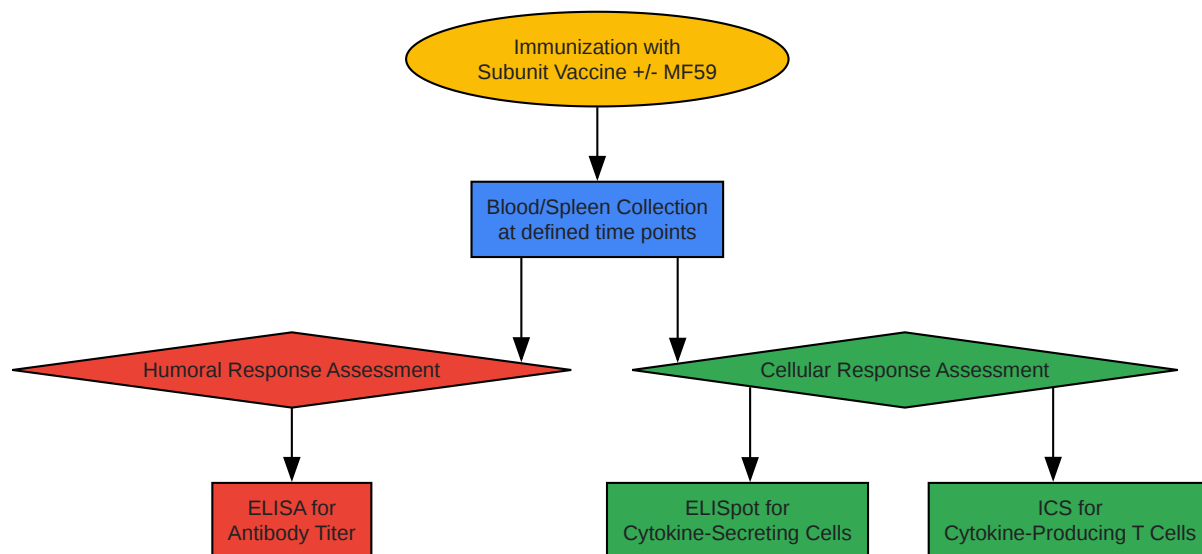
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Figure 1: Overview of MF59's Mechanism of Action.



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Figure 2: MF59 Adjuvant Signaling Pathway.



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Figure 3: Experimental Workflow for Vaccine Evaluation.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the immunogenicity of MF59-adjuvanted subunit vaccines are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG Titer

This protocol is designed to quantify the concentration of antigen-specific IgG antibodies in serum samples from immunized subjects.

Materials:

- 96-well high-binding ELISA plates
- Recombinant subunit vaccine antigen
- Coating Buffer (e.g., PBS, pH 7.4)

- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Blocking Buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)
- Serum samples from immunized and control animals/humans
- HRP-conjugated anti-species IgG secondary antibody
- TMB substrate solution
- Stop Solution (e.g., 2N H₂SO₄)
- Microplate reader

Procedure:

- Antigen Coating: Dilute the recombinant antigen to a final concentration of 1-10 µg/mL in Coating Buffer. Add 100 µL of the diluted antigen to each well of the 96-well plate. Incubate overnight at 4°C.[3]
- Washing: The following day, wash the plate three times with 200 µL/well of Wash Buffer.
- Blocking: Add 200 µL/well of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
- Washing: Wash the plate three times with Wash Buffer.
- Serum Incubation: Prepare serial dilutions of the serum samples in Blocking Buffer (e.g., starting from 1:100). Add 100 µL of each dilution to the respective wells. Include a negative control (serum from non-immunized subjects) and a positive control (if available). Incubate for 2 hours at room temperature.
- Washing: Wash the plate five times with Wash Buffer.
- Secondary Antibody Incubation: Dilute the HRP-conjugated anti-species IgG secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL of the diluted secondary antibody to each well. Incubate for 1 hour at room temperature.

- **Washing:** Wash the plate five times with Wash Buffer.
- **Substrate Development:** Add 100 μ L of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
- **Stopping the Reaction:** Add 50 μ L of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
- **Reading the Plate:** Read the absorbance at 450 nm using a microplate reader.
- **Data Analysis:** The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value greater than a pre-determined cut-off (e.g., 2-3 times the background).

ELISpot Assay for IFN- γ Secreting Cells

This protocol is used to enumerate antigen-specific T cells that secrete IFN- γ upon stimulation with the vaccine antigen or specific peptides.

Materials:

- 96-well PVDF membrane ELISpot plates
- Anti-IFN- γ capture antibody
- Biotinylated anti-IFN- γ detection antibody
- Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
- Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
- Sterile PBS
- Blocking solution (e.g., RPMI-1640 with 10% FBS)
- Peripheral blood mononuclear cells (PBMCs) or splenocytes
- Antigenic peptides or recombinant protein

- Positive control (e.g., PHA or anti-CD3 antibody)
- Negative control (medium only)
- ELISpot reader

Procedure:

- **Plate Coating:** Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash five times with sterile water. Coat the wells with 100 μ L of anti-IFN- γ capture antibody diluted in sterile PBS. Incubate overnight at 4°C.[\[18\]](#)
- **Blocking:** The next day, wash the plate five times with sterile PBS. Add 200 μ L of blocking solution to each well and incubate for at least 2 hours at 37°C.
- **Cell Plating and Stimulation:** Wash the plate three times with sterile PBS. Prepare a single-cell suspension of PBMCs or splenocytes. Add $2-5 \times 10^5$ cells per well. Add the antigenic peptides (e.g., 5-10 μ g/mL) or recombinant protein to the respective wells. Include positive and negative controls.
- **Incubation:** Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
- **Detection Antibody:** Wash the plate five times with PBS containing 0.05% Tween-20 (PBST). Add 100 μ L of biotinylated anti-IFN- γ detection antibody diluted in PBST with 0.5% BSA. Incubate for 2 hours at room temperature.
- **Enzyme Conjugate:** Wash the plate five times with PBST. Add 100 μ L of Streptavidin-ALP or -HRP diluted in PBST with 0.5% BSA. Incubate for 1 hour at room temperature.
- **Spot Development:** Wash the plate five times with PBST, followed by three washes with PBS. Add 100 μ L of the appropriate substrate solution to each well. Monitor for the appearance of spots.
- **Stopping the Reaction:** Stop the reaction by washing the plate thoroughly with deionized water.

- **Drying and Counting:** Allow the plate to air dry completely. Count the spots in each well using an automated ELISpot reader.
- **Data Analysis:** The results are expressed as the number of spot-forming units (SFU) per million cells.

Intracellular Cytokine Staining (ICS) for T Cell Responses

This flow cytometry-based assay allows for the simultaneous identification of the phenotype of cytokine-producing T cells (e.g., CD4+ or CD8+) and the specific cytokines they produce upon antigen stimulation.

Materials:

- PBMCs or splenocytes
- Antigenic peptides or recombinant protein
- Co-stimulatory antibodies (e.g., anti-CD28, anti-CD49d)
- Protein transport inhibitor (e.g., Brefeldin A or Monensin)
- Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD4, CD8)
- Fixation/Permeabilization buffer
- Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN- γ , TNF- α , IL-2)
- Flow cytometer

Procedure:

- **Cell Stimulation:** Resuspend PBMCs or splenocytes at $1-2 \times 10^6$ cells/mL in complete culture medium. Add the antigenic peptides or protein, along with co-stimulatory antibodies. Include positive (e.g., SEB or PMA/Ionomycin) and negative (medium only) controls. Incubate for 1-2 hours at 37°C.[\[11\]](#)

- **Protein Transport Inhibition:** Add a protein transport inhibitor to each sample to block the secretion of cytokines, allowing them to accumulate intracellularly. Incubate for an additional 4-6 hours at 37°C.[10]
- **Surface Staining:** Harvest the cells and wash with staining buffer (e.g., PBS with 2% FBS). Resuspend the cells in the staining buffer containing the fluorochrome-conjugated antibodies for surface markers. Incubate for 30 minutes at 4°C in the dark.
- **Fixation and Permeabilization:** Wash the cells to remove unbound antibodies. Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at room temperature in the dark. This step fixes the cells and permeabilizes the cell membrane.[13][19]
- **Intracellular Staining:** Wash the cells with permeabilization buffer. Resuspend the cells in permeabilization buffer containing the fluorochrome-conjugated antibodies for intracellular cytokines. Incubate for 30 minutes at room temperature in the dark.
- **Washing and Acquisition:** Wash the cells with permeabilization buffer, followed by a final wash with staining buffer. Resuspend the cells in staining buffer for flow cytometry analysis. Acquire a sufficient number of events on the flow cytometer.
- **Data Analysis:** Analyze the data using appropriate flow cytometry software. Gate on the lymphocyte population, then on CD3+ T cells, and subsequently on CD4+ and CD8+ T cell subsets. Determine the percentage of cells expressing specific cytokines within each T cell population.

Conclusion

The MF59 adjuvant is a potent and safe component for enhancing the immunogenicity of subunit vaccines. Its well-characterized mechanism of action, leading to a robust and broad immune response, makes it a valuable tool in vaccine development. The protocols provided herein offer a framework for the comprehensive evaluation of MF59-adjuvanted vaccine candidates, enabling researchers to assess both humoral and cellular immune responses critical for determining vaccine efficacy.

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